

Steroid Sulfatase (STS) and Androgen Receptor (AR) Signaling in Prostate Cancer

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Compound Focus: Steroid sulfatase-IN-4

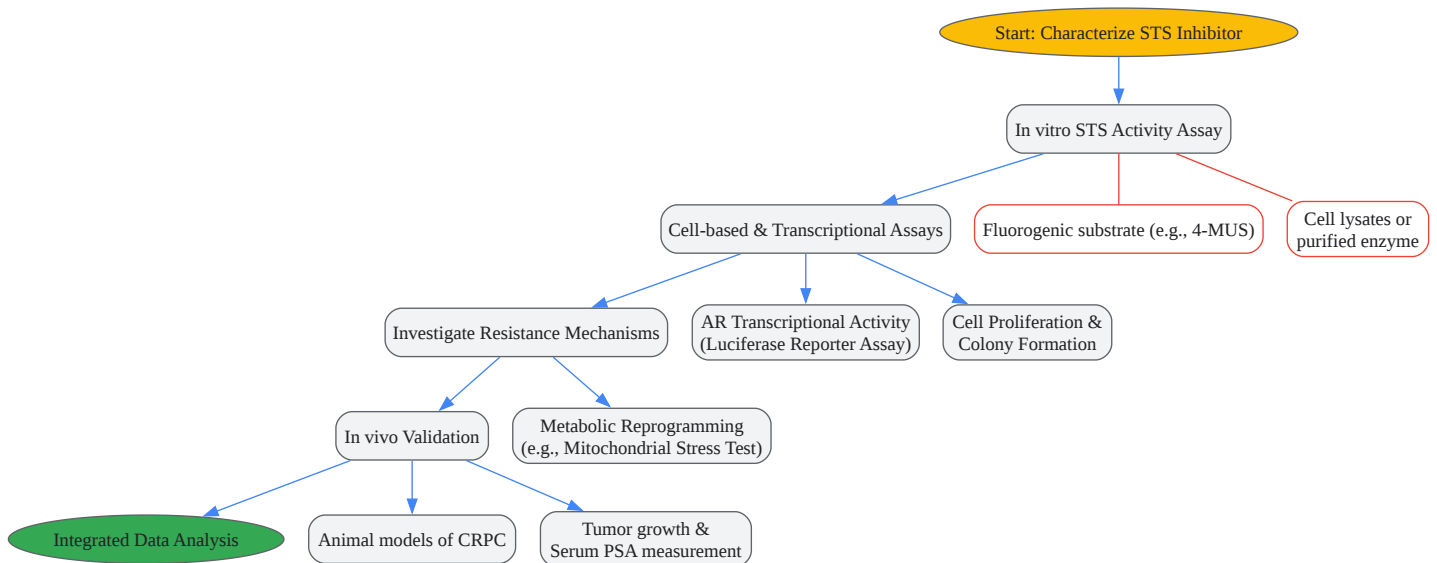
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The studies highlight that STS plays a critical role in castration-resistant prostate cancer (CRPC) by hydrolyzing sulfated steroids like dehydroepiandrosterone sulfate (DHEAS) into active androgens (e.g., DHEA), which in turn fuel AR signaling and confer resistance to therapies like enzalutamide [1] [2]. Inhibiting STS is thus a promising therapeutic strategy.

Experimental Workflow for STS Inhibitor Characterization

The diagram below outlines a logical workflow for characterizing a novel STS inhibitor, integrating key assays from the search results.



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Key Assays and Protocols

The tables below summarize the core assays and example protocols based on the literature, which can be adapted for characterizing STS-IN-4.

Table 1: Core In vitro and Cellular Assays for STS Inhibitor Profiling

Assay Objective	Key Methodological Details	Readout / Measurement	Relevant Context from Literature
STS Enzyme Activity	Use fluorogenic substrate (e.g., 4-MUS); incubate with cell lysates/inhibitor; measure fluorescence [1] [3].	Fluorescence intensity (Ex/Em ~355/460 nm); % enzyme inhibition.	Validated in prostate cancer cell lines (VCaP, C4-2B); used to test novel STS inhibitors (STSi) [1].
Intracellular Androgen Synthesis	Treat cells with DHEAS precursor; quantify steroids via LC-MS [1].	Concentration of DHEA, testosterone, DHT.	STS overexpression increased intracellular DHEA and other androgens in C4-2B and LNCaP cells [1].
AR Transcriptional Activity	Transfert cells with androgen-responsive luciferase reporter (e.g., PSA-6.0-Luc); treat with inhibitor/agonist [1].	Luciferase activity (relative light units).	STS siRNA and STSi reduced AR transcriptional activity in VCaP cells [1].
Cell Growth & Viability	Cell proliferation assays (e.g., colony formation) in hormone-deprived media with DHEAS [1].	Number of colonies or cell viability (% of control).	STS inhibition suppressed growth of enzalutamide/abiraterone-resistant cells [1].

Table 2: Advanced Mechanistic and In vivo Studies

Assay Category	Specific Assay	Application in STS Research
Mechanistic Studies	Mitochondrial Stress Test (Seahorse XF Analyzer)	STS overexpression increased mitochondrial OCR; STS inhibitor SI-2 suppressed OCR in resistant cells [2] [4].
	Electron Transport Chain Complex I Activity	STS inhibition reduced Complex I enzyme activity, linking STS to metabolic reprogramming [2] [4].

Assay Category	Specific Assay	Application in STS Research
In vivo Validation	CRPC Xenograft Models	STSi suppressed VCaP tumor growth and serum PSA in mouse models; enhanced efficacy of enzalutamide [1].

Critical Considerations for Protocol Development

When adapting these protocols for STS-IN-4, please consider the following:

- **Cell Model Selection:** Use relevant models such as enzalutamide-resistant CRPC cell lines (e.g., C4-2B MDVR) or cells engineered to overexpress STS (e.g., C4-2B STS) to best recapitulate the treatment-resistant disease state [1] [2].
- **Physiologic Precursors:** Include DHEAS in the culture media to model the clinical context where circulating adrenal androgens serve as a reservoir for intracrine androgen synthesis [1].
- **Combination Strategies:** Given the role of STS in resistance, evaluate STS-IN-4 in combination with second-generation anti-androgens like enzalutamide, as the literature shows enhanced efficacy both in vitro and in vivo [1].

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